![molecular formula C22H25N3O B12593195 1-[2-(4-Tert-butylphenyl)ethyl]-3-isoquinolin-5-ylurea CAS No. 608516-04-7](/img/structure/B12593195.png)
1-[2-(4-Tert-butylphenyl)ethyl]-3-isoquinolin-5-ylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-Tert-butylphenyl)ethyl]-3-isoquinolin-5-ylurea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tert-butylphenyl group attached to an ethyl chain, which is further connected to an isoquinolinylurea moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and material science.
Métodos De Preparación
The synthesis of 1-[2-(4-Tert-butylphenyl)ethyl]-3-isoquinolin-5-ylurea typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate 4-tert-butylphenyl ethylamine. This intermediate is then reacted with isoquinoline-5-carbonyl chloride under controlled conditions to form the desired urea derivative. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve optimization of these steps to enhance yield and purity, employing techniques such as recrystallization and chromatography for purification .
Análisis De Reacciones Químicas
1-[2-(4-Tert-butylphenyl)ethyl]-3-isoquinolin-5-ylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, with reagents like bromine or nitric acid, leading to the formation of substituted derivatives.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Aplicaciones Científicas De Investigación
1-[2-(4-Tert-butylphenyl)ethyl]-3-isoquinolin-5-ylurea has found applications in various scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 1-[2-(4-Tert-butylphenyl)ethyl]-3-isoquinolin-5-ylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action are often studied using biochemical assays and molecular docking studies .
Comparación Con Compuestos Similares
When compared to similar compounds, 1-[2-(4-Tert-butylphenyl)ethyl]-3-isoquinolin-5-ylurea stands out due to its unique combination of functional groups. Similar compounds include:
4-tert-Butylacetophenone: Used as an intermediate in organic synthesis and has similar tert-butylphenyl functionality.
4,4’-Di-tert-butylbiphenyl: Known for its use in material science and organic electronics.
2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole: Utilized in the development of advanced materials and has comparable structural features.
Propiedades
Número CAS |
608516-04-7 |
|---|---|
Fórmula molecular |
C22H25N3O |
Peso molecular |
347.5 g/mol |
Nombre IUPAC |
1-[2-(4-tert-butylphenyl)ethyl]-3-isoquinolin-5-ylurea |
InChI |
InChI=1S/C22H25N3O/c1-22(2,3)18-9-7-16(8-10-18)11-14-24-21(26)25-20-6-4-5-17-15-23-13-12-19(17)20/h4-10,12-13,15H,11,14H2,1-3H3,(H2,24,25,26) |
Clave InChI |
ZTEQQXUKAPWZKO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)CCNC(=O)NC2=CC=CC3=C2C=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenol, 4,4'-[[4-(trifluoromethyl)phenyl]methylene]bis[2,6-dibromo-](/img/structure/B12593115.png)



![1-[(3-Fluoropropyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene](/img/structure/B12593135.png)
![2-{[(6-Methylpyridin-2-yl)imino]methyl}hydrazine-1-carboxamide](/img/structure/B12593143.png)
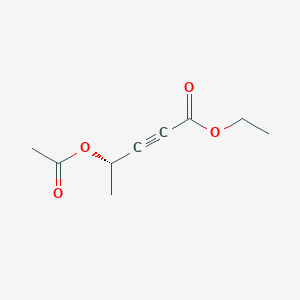
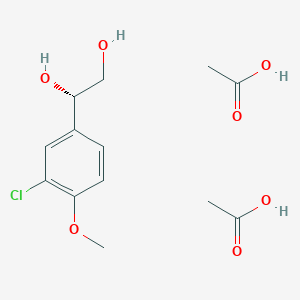
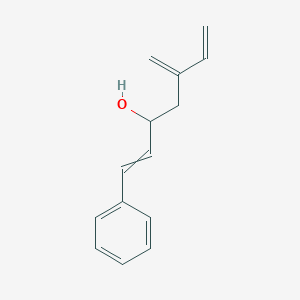
![2,4,6-Tris[(3,5-dimethylphenyl)methyl]pyrimidine](/img/structure/B12593172.png)
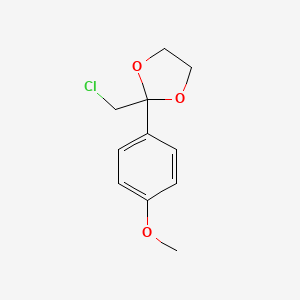
![[2-(Bromomethanesulfonyl)-1,1-dimethoxyethyl]benzene](/img/structure/B12593187.png)
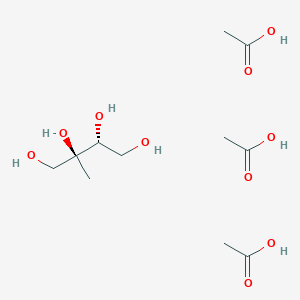
![Ethyl {[(benzyloxy)carbonyl]amino}(bromo)acetate](/img/structure/B12593197.png)
